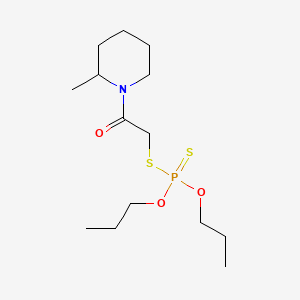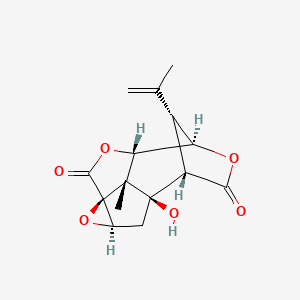
Piperophos
Übersicht
Beschreibung
It was introduced by Ciba Geigy in 1969 and is primarily used for pre-emergence control of annual grasses in crops such as rice, maize, cotton, soybeans, and groundnuts . The compound is selective and systemic, absorbed by roots and foliage, and inhibits very long chain fatty acids, thereby preventing cell division .
Wissenschaftliche Forschungsanwendungen
Piperophos has several applications in scientific research:
Biology: Studied for its effects on plant physiology and its role in inhibiting very long chain fatty acids.
Medicine: Investigated for its potential neurotoxic effects due to its inhibition of acetylcholinesterase.
Industry: Utilized in agricultural practices for weed control, contributing to increased crop yields.
Wirkmechanismus
Target of Action
Piperophos primarily targets the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine .
Mode of Action
This compound acts as an acetylcholinesterase inhibitor . It binds to the active site of the acetylcholinesterase enzyme, preventing the hydrolysis of acetylcholine . This inhibition leads to an accumulation of acetylcholine at the synaptic cleft, resulting in continuous stimulation of the postsynaptic receptors . As a result, this compound disrupts the normal neurotransmission process, leading to overstimulation of cholinergic receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neurotransmission process . By inhibiting acetylcholinesterase, this compound interferes with the breakdown of acetylcholine, ultimately leading to the disruption of normal nerve signal transmission .
Pharmacokinetics
Like many organophosphate compounds, it is likely that this compound is absorbed through the skin, lungs, and gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via urine and feces .
Result of Action
The inhibition of acetylcholinesterase by this compound leads to a significant decrease in testosterone biosynthesis by Leydig cells . This disruption in testosterone production can have profound effects on the endocrine system and overall health .
Biochemische Analyse
Biochemical Properties
Piperophos interacts with various enzymes and proteins in biochemical reactions. It is known to be an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, this compound prevents the hydrolysis of acetylcholine, leading to an accumulation of acetylcholine at the synaptic cleft .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting normal neurotransmission processes. This disruption is caused by the overstimulation of cholinergic receptors due to the accumulation of acetylcholine . In addition, this compound has been found to decrease testosterone biosynthesis in Leydig cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the acetylcholinesterase enzyme. This compound binds to the active site of this enzyme, preventing the hydrolysis of acetylcholine . This inhibition leads to an accumulation of acetylcholine at the synaptic cleft, resulting in continuous stimulation of the postsynaptic receptors .
Temporal Effects in Laboratory Settings
It is known that this compound is a potential particle-bound transport medium, indicating that it may have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the cholinergic signaling pathway due to its role as an acetylcholinesterase inhibitor
Transport and Distribution
Given its role as an acetylcholinesterase inhibitor, it is likely that it is transported to synaptic clefts where acetylcholinesterase is located .
Subcellular Localization
Based on its known biochemical properties, it is likely to be found in the synaptic clefts where it can interact with acetylcholinesterase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperophos involves the reaction of 2-methylpiperidine with carbonyl chloride to form 2-methylpiperidinocarbonyl chloride. This intermediate is then reacted with O,O-dipropyl phosphorodithioate in the presence of a base to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions: Piperophos undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-methylpiperidine and O,O-dipropyl phosphorodithioic acid.
Substitution: this compound can undergo nucleophilic substitution reactions, where the phosphorodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Hydrolysis: 2-methylpiperidine and O,O-dipropyl phosphorodithioic acid.
Substitution: Various substituted phosphorodithioates.
Vergleich Mit ähnlichen Verbindungen
Malathion: Another organophosphate insecticide with a similar mode of action but used primarily for insect control.
Chlorpyrifos: An organophosphate pesticide used for controlling a wide range of pests but with different target enzymes.
Profenofos: An organophosphate insecticide and acaricide with a similar chemical structure but different applications.
Uniqueness of Piperophos: this compound is unique in its selective action against annual grasses and its specific inhibition of very long chain fatty acids, making it particularly effective for pre-emergence control in crops like rice and maize .
Eigenschaften
IUPAC Name |
2-dipropoxyphosphinothioylsulfanyl-1-(2-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28NO3PS2/c1-4-10-17-19(20,18-11-5-2)21-12-14(16)15-9-7-6-8-13(15)3/h13H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLYSVIDNRIVFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(=S)(OCCC)SCC(=O)N1CCCCC1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28NO3PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058031 | |
| Record name | Piperophos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24151-93-7 | |
| Record name | Piperophos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24151-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperophos [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024151937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperophos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphorodithioic acid, S-[2-(2-methyl-1-piperidinyl)-2-oxoethyl] O,O-dipropyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPEROPHOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZQ0DO501J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















